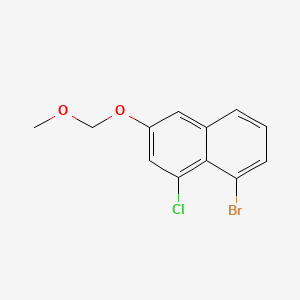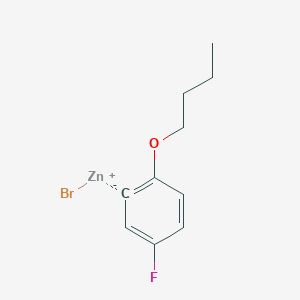
(2-n-Butyloxy-5-fluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-n-Butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of 2-n-butyloxy-5-fluorophenyl bromide with zinc in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-n-Butyloxy-5-fluorophenyl bromide+Zn→(2-n-Butyloxy-5-fluorophenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure the purity and yield of the product. The process involves precise control of temperature, pressure, and reaction time to optimize the formation of the desired organozinc compound.
化学反应分析
Types of Reactions
(2-n-Butyloxy-5-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
科学研究应用
(2-n-Butyloxy-5-fluorophenyl)zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of (2-n-butyloxy-5-fluorophenyl)zinc bromide involves the formation of reactive intermediates that facilitate the formation of carbon-carbon bonds. The zinc atom acts as a Lewis acid, coordinating with the nucleophile and promoting the substitution or coupling reaction. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Neopentylzinc bromide: Another organozinc compound used in similar coupling reactions.
(2,4-diiso-butyloxyphenyl)zinc bromide: A related compound with different substituents on the phenyl ring.
Uniqueness
(2-n-Butyloxy-5-fluorophenyl)zinc bromide is unique due to the presence of both the butyloxy and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specific organic molecules that require these functional groups.
属性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butoxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FXWXRJRJUCRKMT-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
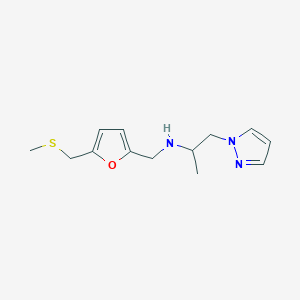
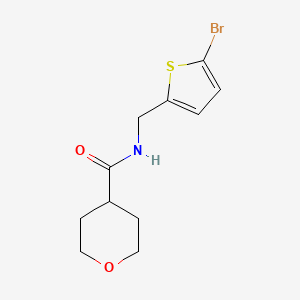
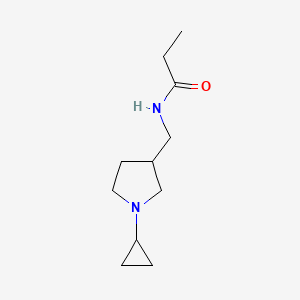
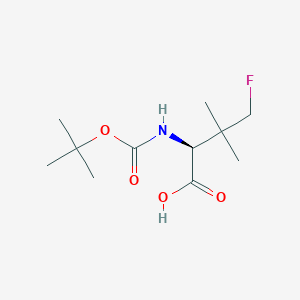
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)

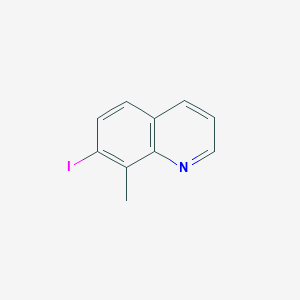


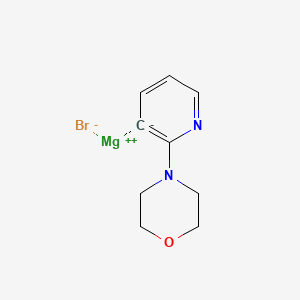
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
